molecular formula C9H11NO3 B556610 DL-m-Tyrosine CAS No. 775-06-4

DL-m-Tyrosine

Cat. No.: B556610
CAS No.: 775-06-4
M. Wt: 181.19 g/mol
InChI Key: JZKXXXDKRQWDET-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-m-Tyrosine can be synthesized through several methods. One common approach involves the hydroxylation of phenylalanine. This reaction typically requires a catalyst and specific reaction conditions to ensure the hydroxyl group is added to the meta position of the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. This method uses enzymes to catalyze the hydroxylation of phenylalanine, resulting in the formation of this compound. The process is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: DL-m-Tyrosine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Neuropharmacological Applications

Dopamine Precursor
DL-m-Tyrosine serves as a precursor for catecholamines, particularly dopamine. Studies have shown that it can be decarboxylated to form m-tyramine, which is involved in dopamine synthesis in the brain. Research indicates that m-tyrosine can influence dopamine release and metabolism, making it a candidate for therapeutic interventions in neurodegenerative diseases like Parkinson's disease .

Cognitive Enhancement
Research has demonstrated that acute administration of tyrosine can enhance cognitive performance under stress or fatigue. A systematic review indicated that tyrosine loading helps counteract cognitive decrements induced by stressors, suggesting its potential as a cognitive enhancer during demanding situations .

StudyFindings
Neuro-Cognitive Effects of Acute Tyrosine AdministrationImproved working memory under stress conditions
Effect of 6-fluoro-m-tyrosine on dopamine releaseIncreased dopamine levels in specific conditions

Agricultural Applications

Herbicidal Properties
this compound has been identified as a herbicidal compound. Studies have shown that it inhibits root growth in various plants such as lettuce and tomato. The toxicity of m-tyrosine is linked to its incorporation into proteins, which disrupts normal plant development .

Plant SpeciesConcentration (µM)Effect
Lettuce (Lactuca sativa)10–320Inhibition of root growth
Tomato (Solanum lycopersicum)50–250Inhibition of root growth; increased reactive oxygen species accumulation

Toxicological Insights

Toxicity Mechanisms
The incorporation of m-tyrosine into proteins can lead to various toxic effects in organisms. For instance, studies have shown that it can induce oxidative stress and modify antioxidant systems in plants and animals alike. The toxicity levels vary significantly between the d- and l-enantiomers of m-tyrosine, with l-m-tyrosine generally exhibiting higher toxicity .

OrganismToxicity ObservedReference
LettuceStunted growth at low concentrations
Hamster Ovary CellsColony formation inhibition at 0.2 mM

Clinical Research Applications

This compound has been explored for its therapeutic potential in several clinical scenarios:

  • Parkinson's Disease : Although initial studies suggested potential benefits in treating Parkinson's disease through dopamine modulation, subsequent clinical trials did not support its efficacy in parkinsonian patients .
  • Stress Response : Clinical trials have indicated that tyrosine supplementation may help mitigate the effects of acute stress on cognitive function, particularly during high-demand tasks or extreme conditions .

Mechanism of Action

DL-m-Tyrosine exerts its effects through several mechanisms:

Comparison with Similar Compounds

DL-m-Tyrosine is unique compared to other similar compounds due to its specific hydroxylation pattern. Similar compounds include:

    L-Tyrosine: The para isomer of tyrosine, commonly found in proteins.

    DL-o-Tyrosine: The ortho isomer of tyrosine.

    L-m-Tyrosine: The L-isomer of meta-tyrosine

This compound’s unique structure allows it to participate in specific biochemical reactions that other isomers may not, making it a valuable compound for research and industrial applications.

Biological Activity

DL-m-Tyrosine, a non-proteinogenic amino acid, has garnered attention for its diverse biological activities across various fields, including pharmacology, plant biology, and cancer research. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of this compound

This compound is a stereoisomer of tyrosine that plays a crucial role in various biological systems. It is involved in neurotransmitter synthesis and has been studied for its potential effects on mood, cognition, and stress response. Additionally, this compound exhibits phytotoxic properties and has implications in cancer biology.

The biological activity of this compound can be attributed to several mechanisms:

  • Incorporation into Proteins : this compound can be incorporated into proteins in place of phenylalanine (Phe), leading to altered protein functionality. This incorporation affects various physiological processes in both plants and animals .
  • Neurotransmitter Synthesis : As a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine, this compound plays a significant role in the central nervous system. Supplementation has been shown to enhance cognitive performance under stress conditions .
  • Phytotoxic Effects : In plants, this compound acts as a broad-spectrum phytotoxin that disrupts metabolic processes by misincorporating into proteins essential for growth and development .

Pharmacological Studies

A study examining the pharmacokinetics of tyrosine loading in adolescents with anorexia nervosa demonstrated that peak blood tyrosine levels occurred 2-3 hours post-supplementation. The study found no adverse side effects associated with the administration of this compound at doses up to 2.5 g twice daily over 12 weeks .

Cancer Research

Research indicates that this compound exhibits antiproliferative effects on cancer cells. In murine models, it has been shown to inhibit tumor growth and metastasis by inducing autophagy in cancer cells while preventing the proliferation of secondary tumors . This suggests potential therapeutic applications in cancer treatment.

Case Studies

  • Anorexia Nervosa : A case study involving adolescents with anorexia nervosa highlighted the pharmacological response to oral tyrosine supplementation. The results indicated significant increases in blood tyrosine levels without adverse effects, suggesting its potential use as an adjunct therapy for improving nutritional status in this population .
  • Plant Toxicity : In studies involving Arabidopsis seedlings, exposure to this compound resulted in reduced chlorophyll content and impaired photosynthesis. The phytotoxicity was linked to the misincorporation of this compound into plant proteins, disrupting essential metabolic pathways .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
Protein IncorporationAlters protein function by replacing phenylalanine in proteins
Neurotransmitter SynthesisPrecursor for dopamine and norepinephrine; enhances cognitive performance
Anticancer EffectsInhibits tumor growth and metastasis; induces autophagy
PhytotoxicityDisrupts plant growth; reduces chlorophyll content

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of DL-m-Tyrosine in experimental settings?

To ensure purity (≥98% by HPLC) and structural validation, researchers should employ a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment .
  • 1H NMR spectroscopy (300 MHz in D₂O) to verify the molecular structure and detect impurities .
  • Elemental analysis to confirm stoichiometric composition .
  • Melting point determination (278–288°C, with decomposition) as a preliminary quality check .

Q. How can researchers optimize solubility for this compound in aqueous and organic systems?

this compound is sparingly soluble in water but dissolves in 1 M HCl, making acidic conditions ideal for aqueous experiments . For organic solvents, pre-screening using polar aprotic solvents (e.g., DMSO) is recommended, followed by sonication or mild heating (≤50°C) to enhance dissolution .

Q. What are the critical parameters for synthesizing this compound in laboratory settings?

Key steps include:

  • Enzymatic hydroxylation : Using phenylalanine 3-hydroxylase to convert phenylalanine to meta-tyrosine, with strict control of pH (6.5–7.5) and temperature (25–37°C) .
  • Racemic resolution : Employing chiral chromatography or crystallization to separate D- and L-enantiomers if stereospecific studies are required .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported allelopathic effects of this compound on plant growth?

Discrepancies in studies (e.g., root growth inhibition in Arabidopsis vs. no effect in grasses) may arise from species-specific metabolic pathways. To address this:

  • Conduct dose-response assays (0.1–10 mM) across diverse plant models .
  • Use isotope-labeled this compound to track uptake and metabolism .
  • Analyze soil microbial communities, which may degrade this compound and mitigate its effects .

Q. What mechanistic insights explain this compound's role as a substrate analog in enzyme inhibition studies?

this compound competes with L-tyrosine in phenylalanyl-tRNA synthetase binding due to its meta-hydroxyl group, disrupting protein synthesis . To validate this:

  • Perform kinetic assays with varying substrate concentrations.
  • Use X-ray crystallography to compare enzyme-ligand binding conformations .

Q. How does this compound's stereochemistry influence its hypotensive effects when combined with Carbidopa?

The racemic mixture (DL-form) shows enhanced hypotensive activity compared to individual enantiomers, likely due to synergistic inhibition of catecholamine synthesis. Experimental design should include:

  • Enantiomer-specific pharmacokinetic profiling .
  • In vivo blood pressure monitoring in rodent models with controlled Carbidopa co-administration .

Q. Methodological Considerations

Q. How should researchers design experiments to study this compound's stability under varying storage conditions?

  • Store lyophilized this compound at –20°C in airtight, light-protected containers to prevent degradation .
  • Conduct accelerated stability studies (40°C/75% relative humidity) with periodic HPLC analysis to assess degradation kinetics .

Q. What strategies are effective for detecting this compound in complex biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity .
  • Derivatization with dansyl chloride or fluorescamine to enhance fluorescence detection in low-concentration samples .

Properties

IUPAC Name

2-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXXXDKRQWDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019810
Record name DL-m-Tyrosine
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-06-4
Record name DL-m-Tyrosine
Source CAS Common Chemistry
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Record name 3-Tyrosine dl-
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Record name DL-m-Tyrosine
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Record name DL-m-Tyrosine
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Record name 3-(m-hydroxyphenyl)-DL-alanine
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Record name 3-TYROSINE, DL-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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